PQR620 was developed from a series of chemical scaffolds aimed at creating highly selective ATP-competitive inhibitors of mTOR. It belongs to the class of triazine derivatives and is characterized by its ability to penetrate the blood-brain barrier, which enhances its potential efficacy in treating central nervous system disorders as well as cancers. The compound has demonstrated excellent selectivity against related kinases, with a binding affinity (Kd) of approximately 6 nM .
The synthesis of PQR620 involves several key steps that focus on optimizing the chemical structure to enhance potency and selectivity. The process typically includes:
PQR620 features a complex molecular structure characterized by a triazine backbone with multiple substituents that facilitate its interaction with the mTOR kinase. Key structural components include:
PQR620 undergoes specific chemical interactions upon binding to mTOR, primarily involving:
These interactions are vital for PQR620's potency and specificity against mTOR.
PQR620 inhibits mTOR signaling by competitively binding to the ATP-binding site of both mTORC1 and mTORC2 complexes. This blockade prevents phosphorylation events that are critical for cell growth and proliferation.
PQR620 exhibits several notable physical and chemical properties:
PQR620 has significant potential applications in scientific research and therapeutic development:
PQR620 is a novel, brain-penetrant small-molecule inhibitor that targets the catalytic site of mTOR kinase. Unlike rapalogs (e.g., rapamycin, everolimus) that allosterically inhibit only mTOR complex 1 (TORC1), PQR620 competitively binds the ATP-binding pocket of mTOR, thereby blocking the kinase activity of both TORC1 and TORC2 complexes. This dual inhibition disrupts assembly of mTOR-Raptor (TORC1) and mTOR-Rictor-Sin1 (TORC2) complexes, as demonstrated by co-immunoprecipitation assays in non-small cell lung cancer (NSCLC) cells [2]. The compound exhibits high selectivity for mTOR over other kinases, with an IC₅₀ of 1–10 nM for mTOR-dependent phosphorylation events [7]. Its triazine-derivative structure enables efficient blood-brain barrier penetration, achieving brain-to-plasma ratios of ~1.6 in murine models—a significant improvement over rapalogs (ratios: 0.0057–0.016) [1].
Table 1: Comparative Inhibition Profiles of PQR620 vs. Rapalogs
Property | PQR620 | Rapamycin | Everolimus |
---|---|---|---|
Target Specificity | Catalytic mTOR | Allosteric TORC1 | Allosteric TORC1 |
TORC1 Inhibition | Yes | Yes | Yes |
TORC2 Inhibition | Yes | No | No |
Brain:Plasma Ratio | ~1.6 | 0.0057 | 0.016 |
Feedback Loop Induction | Suppressed | Activated | Activated |
PQR620 potently suppresses phosphorylation of key effectors in both TORC1 and TORC2 pathways:
In Huntington’s disease (HD) cell models, PQR620 (1 µM) decreased phosphorylated S6 ribosomal protein (S240/244) by >80% within 24 hours, confirming robust TORC1 inhibition [7]. Similarly, in lymphoma cell lines, PQR620 (2 µM) reduced p-AKT (Ser473) by 70–90%, demonstrating effective TORC2 blockade [4] [5]. This dual suppression disrupts oncogenic protein synthesis and metabolic reprogramming.
Table 2: Downstream Biomarker Modulation by PQR620
Cell Model | Target Phosphorylation | Reduction | Concentration | Time |
---|---|---|---|---|
HD STHdh cells | p-S6 (S240/244) | >80% | 1 µM | 24 h |
NSCLC A549 cells | p-S6K1 (Thr389) | 75% | 500 nM | 48 h |
DLBCL SU-DHL-6 cells | p-AKT (Ser473) | 90% | 2 µM | 24 h |
Epileptic mouse hippocampus | p-S6 ribosomal protein | Significant | 30 mg/kg | 6 h |
Catalytic mTOR inhibitors like PQR620 circumvent compensatory feedback loops triggered by rapalogs:
These properties enable PQR620 to achieve broader pathway suppression than first-generation inhibitors, particularly in malignancies with PTEN loss or PI3K mutations [2] [10].
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